Cas no 830-79-5 (2,4,6-Trimethoxybenzaldehyde)

2,4,6-Trimethoxybenzaldehyde structure
2,4,6-Trimethoxybenzaldehyde structure
Product Name:2,4,6-Trimethoxybenzaldehyde
CAS-nummer:830-79-5
MF:C10H12O4
MW:196.199883460999
MDL:MFCD00003313
CID:40033
PubChem ID:70019
Update Time:2025-05-27

2,4,6-Trimethoxybenzaldehyde Chemische en fysische eigenschappen

Naam en identificatie

    • 2,4,6-Trimethoxybenzaldehyde
    • Phloroglucinaldehyde trimethyl ether
    • PHLOROGLUCINOL ALDEHYDE TRIMETHYL ETHER
    • TIMTEC-BB SBB000351
    • Benzaldehyde, 2,4,6-trimethoxy-
    • 2,4,6-Trimethoxybenz
    • 2,3-DIMETHOXY NAPHTHALENE
    • 2,4,5-(MeO)3C6H2CHO
    • 2,4,6-(MeO)3-C6H2-CHO
    • 2,4,6-trimethyoxybenzaldehyde
    • Benzaldehyde,2,4,6-trimethoxy
    • EINECS 212-598-2
    • 2,4,6-Trimethoxybenzaldehyde (ACI)
    • EN300-17219
    • MFCD00003313
    • 2,4,6-Trimethoxybenzaldehyde, 98%
    • CS-W009225
    • AC-12837
    • BCP33590
    • Z56899127
    • AB-131/40897219
    • AKOS000120758
    • AM20050246
    • A840500
    • F0001-2130
    • SCHEMBL34873
    • ZB1376
    • 2,4,6-trimethoxybenz-aldehyde
    • T2651
    • 2,4,6-Trimethoxy-benzaldehyde
    • A842494
    • SY015346
    • W-104152
    • InChI=1/C10H12O4/c1-12-7-4-9(13-2)8(6-11)10(5-7)14-3/h4-6H,1-3H3
    • FT-0633009
    • NS00038236
    • CK2089
    • UNII-JD365X6J84
    • CHEMBL2234486
    • DTXSID70232119
    • BRN 1956051
    • AI3-36672
    • CRBZVDLXAIFERF-UHFFFAOYSA-
    • AS-14420
    • A840488
    • 830-79-5
    • JD365X6J84
    • 2,4,6-Trimethoxybenzaldehyde,97%
    • STL373484
    • DTXCID20154610
    • BBL027431
    • DB-019837
    • 4-08-00-02717 (Beilstein Handbook Reference)
    • MDL: MFCD00003313
    • Inchi: 1S/C10H12O4/c1-12-7-4-9(13-2)8(6-11)10(5-7)14-3/h4-6H,1-3H3
    • InChI-sleutel: CRBZVDLXAIFERF-UHFFFAOYSA-N
    • LACHT: O=CC1C(OC)=CC(OC)=CC=1OC
    • BRN: 1956051

Berekende eigenschappen

  • Exacte massa: 196.07400
  • Monoisotopische massa: 196.074
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 14
  • Aantal draaibare bindingen: 4
  • Complexiteit: 169
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • Aantal tautomers: none
  • XLogP3: 1.3
  • Topologisch pooloppervlak: 44.8A^2

Experimentele eigenschappen

  • Kleur/vorm: 未确定
  • Dichtheid: 1.2166 (rough estimate)
  • Smeltpunt: 115-120 °C (lit.)
  • Kookpunt: 339.1°C at 760 mmHg
  • Vlampunt: 151.3℃
  • Brekindex: 1.5550 (estimate)
  • Waterverdelingscoëfficiënt: Insoluble in water.
  • PSA: 44.76000
  • LogboekP: 1.52490
  • Gevoeligheid: Air Sensitive
  • Oplosbaarheid: 未确定

2,4,6-Trimethoxybenzaldehyde Beveiligingsinformatie

2,4,6-Trimethoxybenzaldehyde Douanegegevens

  • HS-CODE:2912499000
  • Douanegegevens:

    中国海关编码:

    2912499000

    概述:

    2912499000. 其他醛醚、醛酚及含其他含氧基的醛. 增值税率:17.0%. 退税率:9.0%. 监管条件:无. 最惠国关税:5.5%. 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途, 四聚甲醛报明外观

    Summary:

    2912499000. other aldehyde-ethers, aldehyde-phenols and aldehydes with other oxygen function. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%

2,4,6-Trimethoxybenzaldehyde Prijsmeer >>

Gerelateerde categorieën No. Product Name Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
Chemenu
CM255207-100g
2,4,6-Trimethoxybenzaldehyde
830-79-5 95+%
100g
$102 2021-06-16
Chemenu
CM255207-500g
2,4,6-Trimethoxybenzaldehyde
830-79-5 95+%
500g
$374 2021-06-16
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R000993-100g
2,4,6-Trimethoxybenzaldehyde
830-79-5 98%
100g
¥641 2024-05-21
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R000993-25g
2,4,6-Trimethoxybenzaldehyde
830-79-5 98%
25g
¥161 2024-05-21
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R000993-5g
2,4,6-Trimethoxybenzaldehyde
830-79-5 98%
5g
¥50 2024-05-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T38790-25g
2,4,6-Trimethoxybenzaldehyde
830-79-5 97%
25g
¥118.0 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T38790-5g
2,4,6-Trimethoxybenzaldehyde
830-79-5 97%
5g
¥30.0 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T38790-100g
2,4,6-Trimethoxybenzaldehyde
830-79-5 97%
100g
¥427.0 2023-09-06
ChemScence
CS-W009225-25g
2,4,6-Trimethoxybenzaldehyde
830-79-5 99.87%
25g
$45.0 2021-09-02
ChemScence
CS-W009225-100g
2,4,6-Trimethoxybenzaldehyde
830-79-5 99.87%
100g
$115.0 2022-04-26

2,4,6-Trimethoxybenzaldehyde Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Catalysts: Tin tetrachloride Solvents: Dichloromethane ;  2 h, rt
1.2 Reagents: 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Solvents: Dimethyl sulfoxide ,  Water ;  2 h, rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ;  rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  basified, rt
Referentie
Electrophilic Aromatic Formylation with Difluoro(phenylsulfanyl) methane
Betterley, Nolan M.; et al, Synthesis, 2018, 50(10), 2033-2040

Productiemethode 2

Reactievoorwaarden
1.1 Catalysts: Bismuth triflate Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  5 min, rt
1.2 Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  12 h, rt
1.3 Reagents: 2-Iodoxybenzoic acid Solvents: Dimethyl sulfoxide ,  Water ;  1 h, rt
1.4 Reagents: Sodium sulfite Solvents: Water ;  rt
1.5 Reagents: Sodium bicarbonate Solvents: Water ;  basified, rt
Referentie
Bi(OTf)3 Enabled C-F Bond Cleavage in HFIP: Electrophilic Aromatic Formylation with Difluoro(phenylsulfanyl)methane
Betterley, Nolan M.; et al, Asian Journal of Organic Chemistry, 2018, 7(8), 1642-1647

Productiemethode 3

Reactievoorwaarden
1.1 Reagents: Oxygen ,  ABTS Catalysts: Laccase Solvents: Water
Referentie
Comparing the catalytic efficiency of some mediators of laccase
Fabbrini, Maura; et al, Journal of Molecular Catalysis B: Enzymatic, 2002, 16(5-6), 231-240

Productiemethode 4

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Catalysts: Palladium Solvents: Toluene ;  90 °C
Referentie
Highly dispersed palladium nanoparticles supported on an imidazolium-based ionic liquid polymer: an efficient catalyst for oxidation of alcohols
Karimi, Z.; et al, Russian Chemical Bulletin, 2022, 71(6), 1194-1203

Productiemethode 5

Reactievoorwaarden
1.1 Reagents: Titanium tetrachloride Solvents: Dichloromethane ;  0 °C; 1 h
1.2 45 min
1.3 Reagents: Ammonium chloride Solvents: Water ;  2 h
Referentie
Formylation of electron-rich aromatic rings mediated by dichloromethyl methyl ether and TiCl4: scope and limitations
Ramos-Tomillero, Ivan; et al, Molecules, 2015, 20(4), 5409-5422

Productiemethode 6

Reactievoorwaarden
1.1 Reagents: Boron trifluoride etherate ,  Triethyl orthoformate Solvents: Dichloromethane
1.2 Reagents: Water
Referentie
First reactions of dialkoxycarbenium tetrafluoroborates with pyrroles, 5H-dibenz[b,f]azepines, and electron-rich arenes
Pindur, U.; et al, Journal of Heterocyclic Chemistry, 1989, 26(6), 1563-8

Productiemethode 7

Reactievoorwaarden
1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine Solvents: DMSO-d6 ;  rt → 120 °C; 12 h, 120 °C
Referentie
Triphenylphosphine/Triethylamine-Mediated Decarboxylation of α-Oxocarboxylic Acids and Application in a One-Pot Synthesis of Deuterated Aldehydes.
Niu, Guang-Hao; et al, Asian Journal of Organic Chemistry, 2016, 5(1), 57-61

Productiemethode 8

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  6 h, rt → reflux
2.1 Reagents: Phosphorus oxychloride ;  15 - 20 min, 0 °C; 1 h, rt
2.2 Reagents: Potassium hydroxide Solvents: Water ;  basified, 0 °C
Referentie
Synthesis of structurally diverse biflavonoids
Sum, Tze Jing; et al, Tetrahedron, 2018, 74(38), 5089-5101

Productiemethode 9

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  8 h, 60 - 70 °C
2.1 Reagents: Phosphorus oxychloride ;  0 °C; 1 h, rt
2.2 Reagents: Potassium hydroxide Solvents: Water ;  basified, cooled
Referentie
Synthesis of new C-dimethylated chalcones as potent antitubercular agents
Anandam, Rambabu; et al, Medicinal Chemistry Research, 2018, 27(6), 1690-1704

Productiemethode 10

Reactievoorwaarden
1.1 -
2.1 Reagents: Phosphorus oxychloride
Referentie
The Vilsmeier reaction of fully conjugated carbocycles and heterocycles
Jones, Gurnos; et al, Organic Reactions (Hoboken, 1997, 49,

Productiemethode 11

Reactievoorwaarden
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  0 °C; 2 h, 0 °C
1.2 0 °C; 2 h, rt
1.3 Solvents: Methanol ;  30 min, rt
1.4 Reagents: Potassium carbonate ,  Iodine ;  0 °C; 41 h, rt
1.5 Reagents: Sodium sulfite Solvents: Water ;  rt
Referentie
Facile preparation of aromatic esters from aromatic bromides with ethyl formate or DMF and molecular iodine via aryllithium
Ushijima, Sousuke; et al, Tetrahedron, 2012, 68(24), 4701-4709

Productiemethode 12

Reactievoorwaarden
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  45 min, 0 °C; 1 h, 0 °C
1.2 Reagents: Potassium carbonate Solvents: Water ;  pH 9 - 10
Referentie
Enantioselective Ring Opening of meso-Epoxides with Silicon Tetrachloride Catalyzed by Pyridine N-Oxides Fused with the Bicyclo[3.3.1]nonane Framework
Neniskis, Algirdas; et al, European Journal of Organic Chemistry, 2015, 2015(28), 6359-6369

Productiemethode 13

Reactievoorwaarden
1.1 Reagents: Phosphorus oxychloride ;  0 °C; 1 h, rt
1.2 Reagents: Potassium hydroxide Solvents: Water ;  basified, cooled
Referentie
Synthesis of new C-dimethylated chalcones as potent antitubercular agents
Anandam, Rambabu; et al, Medicinal Chemistry Research, 2018, 27(6), 1690-1704

Productiemethode 14

Reactievoorwaarden
1.1 Reagents: Phosphorus oxychloride ;  5 - 10 min, 40 - 50 °C
1.2 15 min, 70 °C
1.3 Solvents: Water ;  1 h, cooled
Referentie
Sulfur-Substituted α-Alkyl Phenethylamines as Selective and Reversible MAO-A Inhibitors: Biological Activities, CoMFA Analysis, and Active Site Modeling
Gallardo-Godoy, Alejandra; et al, Journal of Medicinal Chemistry, 2005, 48(7), 2407-2419

Productiemethode 15

Reactievoorwaarden
1.1 Reagents: Phosphorus oxychloride Solvents: Diethyl ether
Referentie
Alkyl-oxygen fission in carboxylic esters. XI. Reactions of secondary alcohols containing the 2,4,6-trimethoxyphenyl radical
Kenyon, J.; et al, Journal of the Chemical Society, 1952, 4964, 4964-9

Productiemethode 16

Reactievoorwaarden
1.1 Reagents: Hydrochloric acid Solvents: Benzene
Referentie
Mescaline analogs. I. 2,4,6-Trialkoxyphenethylmines
Benington, F.; et al, Journal of Organic Chemistry, 1954, 19, 11-16

Productiemethode 17

Reactievoorwaarden
1.1 Reagents: Hydrogen peroxide Catalysts: Vanadium oxide (V2O5) (supported on TiO2) Solvents: Acetonitrile ;  4 h, 30 °C
Referentie
V2O5@TiO2 Catalyzed Green and Selective Oxidation of Alcohols, Alkylbenzenes and Styrenes to Carbonyls
Upadhyay, Rahul ; et al, ChemCatChem, 2021, 13(16), 3594-3600

Productiemethode 18

Reactievoorwaarden
1.1 Reagents: Potassium carbonate ,  Oxygen Catalysts: Palladium Solvents: Toluene ;  11 h, 90 °C
Referentie
Palladium pincer complex incorporation onto the Fe3O4-entrapped crosslinked multilayered polymer as a high loaded nanocatalyst for oxidation
Zohreh, Nasrin; et al, Journal of Molecular Liquids, 2018, 266, 393-404

Productiemethode 19

Reactievoorwaarden
Referentie
Photosensitized electron-transfer reaction of 3-aryl-2-methyloxaziridine: direct deoxygenation from the isomeric arylnitrone
Iwano, Yasunori; et al, Bulletin of the Chemical Society of Japan, 1994, 67(8), 2348-50

Productiemethode 20

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Acetone
2.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide
Referentie
New convenient synthesis of 8-C-methylated homoisoflavones and analysis of their structure by NMR and tandem mass spectrometry
Yadav, Santosh Kumar, International Journal of Organic Chemistry, 2021, 11(1), 46-54

Productiemethode 21

Reactievoorwaarden
1.1 -
2.1 Reagents: Phosphorus oxychloride
Referentie
The Vilsmeier reaction of fully conjugated carbocycles and heterocycles
Jones, Gurnos; et al, Organic Reactions (Hoboken, 1997, 49,

Productiemethode 22

Reactievoorwaarden
1.1 Reagents: Thionyl chloride ;  4 h, reflux
1.2 2 h, reflux
2.1 Reagents: Phosphorus oxychloride ;  cooled; 3 h, rt
2.2 Reagents: Sodium hydroxide Solvents: Water ;  overnight, neutralized
Referentie
Synthesis of stable free radicals as potential organic metals. Synthesis of oxygenated indacene derivatives. Reactions of aromatic poly(N,N-dimethylamides) with electrophiles
Armstrong, Mark Wayne, 1983, , ,

Productiemethode 23

Reactievoorwaarden
1.1 -
2.1 -
3.1 Reagents: Phosphorus oxychloride
Referentie
The Vilsmeier reaction of fully conjugated carbocycles and heterocycles
Jones, Gurnos; et al, Organic Reactions (Hoboken, 1997, 49,

Productiemethode 24

Reactievoorwaarden
1.1 Catalysts: Silver triflate Solvents: Dichloromethane ;  -78 °C; 15 min, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  30 min, rt
Referentie
A Direct and Mild Formylation Method for Substituted Benzenes Utilizing Dichloromethyl Methyl Ether-Silver Trifluoromethanesulfonate
Ohsawa, Kosuke; et al, Journal of Organic Chemistry, 2013, 78(7), 3438-3444

Productiemethode 25

Reactievoorwaarden
1.1 Reagents: Tripotassium phosphate Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-diflu… Solvents: Dichloromethane ;  12 h, 40 °C
Referentie
Visible-Light-Mediated Late-Stage Sulfonylation of Boronic Acids via N-S Bond Activation of Sulfonamides
Zhen, Jingsong; et al, ACS Catalysis, 2022, 12(3), 1986-1991

2,4,6-Trimethoxybenzaldehyde Raw materials

2,4,6-Trimethoxybenzaldehyde Preparation Products

2,4,6-Trimethoxybenzaldehyde Leveranciers

Amadis Chemical Company Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
(CAS:830-79-5)2,4,6-Trimethoxybenzaldehyde
Ordernummer:A840488
Voorraadstatus:in Stock
Hoeveelheid:500g
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Friday, 30 August 2024 06:50
Prijs ($):305.0
E-mail:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
(CAS:830-79-5)2,4,6-三甲氧基苯甲醛
Ordernummer:LE1934777
Voorraadstatus:in Stock
Hoeveelheid:25KG,200KG,1000KG
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Friday, 20 June 2025 12:37
Prijs ($):discuss personally
E-mail:18501500038@163.com
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:830-79-5)2,4,6-Trimethoxybenzaldehyde
A840488
Zuiverheid:99%
Hoeveelheid:500g
Prijs ($):305.0
E-mail
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:830-79-5)2,4,6-三甲氧基苯甲醛
LE1934777
Zuiverheid:99%
Hoeveelheid:25KG,200KG,1000KG
Prijs ($):Onderzoek
E-mail